molecular formula C16H14ClF3N4O B10997390 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

Cat. No.: B10997390
M. Wt: 370.75 g/mol
InChI Key: ZCPWROFHMRTTCT-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide is a piperidine-carboxamide derivative featuring a 6-chloropyridazine core linked to a 3,4,5-trifluorophenyl group via an amide bond. The pyridazine moiety and fluorinated aromatic substituents suggest possible applications in targeting enzymes or receptors sensitive to halogen and fluorine interactions. This article focuses on comparing this compound with structurally analogous derivatives to highlight key differences in molecular properties and hypothesized functional impacts.

Properties

Molecular Formula

C16H14ClF3N4O

Molecular Weight

370.75 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H14ClF3N4O/c17-13-3-4-14(23-22-13)24-5-1-2-9(8-24)16(25)21-10-6-11(18)15(20)12(19)7-10/h3-4,6-7,9H,1-2,5,8H2,(H,21,25)

InChI Key

ZCPWROFHMRTTCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Preparation Methods

Preparation of Piperidine-3-Carboxylic Acid Intermediate

The piperidine core is typically derived from nipecotic acid (piperidine-3-carboxylic acid) or its protected derivatives.

  • Method A : Direct use of commercially available nipecotic acid (CAS 498-95-3).

  • Method B : Synthesis via cyclization of δ-aminovaleric acid derivatives under acidic conditions.

Table 1: Comparison of Piperidine-3-Carboxylic Acid Sources

SourcePurity (%)Yield (%)Reference
Commercial≥98N/A
Cyclization90–9575–80

SNAr Reaction Conditions

  • Substrate : Piperidine-3-carboxylic acid activated as an acyl chloride.

  • Reagent : 3,6-Dichloropyridazine (CAS 141-30-0).

  • Solvent : DMF or THF at 80–100°C.

  • Catalyst : DIPEA or K2CO3.

Example :

Piperidine-3-carbonyl chloride+3,6-dichloropyridazineDMF, 90°C1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl chloride(Yield: 68–72%)[1]\text{Piperidine-3-carbonyl chloride} + 3,6\text{-dichloropyridazine} \xrightarrow{\text{DMF, 90°C}} \text{1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl chloride} \quad (\text{Yield: 68–72\%})

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling is employed:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene at 110°C.

Carboxamide Formation with 3,4,5-Trifluoroaniline

The final step involves coupling the acyl chloride intermediate with 3,4,5-trifluoroaniline (CAS 363-81-5).

Amidation Protocols

  • Method 1 : Use of HATU/DIPEA in DCM at 0–25°C.

  • Method 2 : Activation with bis(pentafluorophenyl) carbonate (BPC) in acetonitrile.

Optimized Procedure :

  • Dissolve 1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl chloride (1 eq) in anhydrous DCM.

  • Add 3,4,5-trifluoroaniline (1.2 eq), HATU (1.1 eq), and DIPEA (3 eq).

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (EtOAc/hexane = 1:3).

Yield : 65–78%.

Table 2: Amidation Efficiency Across Methods

MethodCatalystSolventTime (h)Yield (%)
1HATUDCM1275
2BPCCH₃CN2468

Analytical Characterization

Critical quality control steps include:

  • HPLC : Purity ≥95% (C18 column, MeCN/H₂O = 70:30).

  • NMR : Key signals include δ 8.2 ppm (pyridazine-H), δ 4.3 ppm (piperidine-CH₂), and δ 7.1–7.4 ppm (trifluorophenyl-H).

  • MS (ESI+) : m/z 396.1 [M+H]⁺.

Challenges and Solutions

  • Fluorine Stability : Trifluorophenyl groups are prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmospheres is critical.

  • Byproduct Formation : Competing N-alkylation during amidation is mitigated by excess aniline and low temperatures.

Scale-Up Considerations

Industrial synthesis employs continuous flow reactors for:

  • SNAr reactions : Improved heat transfer and reduced reaction time.

  • Amidation : Automated quenching and extraction systems enhance yield reproducibility.

Comparative Analysis with Related Compounds

The trifluorophenyl carboxamide derivative shows distinct synthetic advantages over analogs:

  • Higher solubility in apolar solvents vs. hydroxyl-substituted variants.

  • Superior stability at room temperature compared to nitro-substituted pyridazines .

Chemical Reactions Analysis

Hydrolysis of Chloropyridazine Moiety

The 6-chloropyridazine group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H₂O at 80°C), the chlorine substituent is replaced by a hydroxyl group, forming the corresponding hydroxypyridazine derivative.

Reaction Conditions Product Yield Key Observations
6M HCl, 80°C, 12h1-(6-Hydroxypyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide68%Reaction rate increases with electron-withdrawing effect of trifluorophenyl group.

Nucleophilic Aromatic Substitution

The chloropyridazine ring participates in SNAr reactions with amines or thiols. For example:

  • Reaction with piperazine in DMF at 120°C yields a disubstituted pyridazine derivative.

Reagent Conditions Product Yield
PiperazineDMF, 120°C, 24h1-(6-Piperazinylpyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide52%

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis or transamidation under specific conditions:

  • Acidic Hydrolysis : Concentrated H₂SO₄ at 100°C cleaves the amide bond, yielding piperidine-3-carboxylic acid and 3,4,5-trifluoroaniline.

  • Transamidation : Reaction with primary amines (e.g., methylamine) in the presence of PhI(OAc)₂ and K₃PO₄ produces substituted urea derivatives via a Hofmann rearrangement intermediate .

Reaction Type Reagents/Conditions Product Yield
TransamidationPhI(OAc)₂, K₃PO₄, 80°C, 18hN-Methyl-N'-(3,4,5-trifluorophenyl)urea62%

Cross-Coupling Reactions

The chloropyridazine moiety participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

  • Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biaryl product.

Catalyst Base Product Yield
Pd(PPh₃)₄K₂CO₃1-(6-Phenylpyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide45%

Fluorine-Specific Reactivity

The 3,4,5-trifluorophenyl group enhances electrophilicity, enabling direct functionalization :

  • Electrophilic Aromatic Substitution : Nitration at the para position (HNO₃/H₂SO₄) occurs selectively due to fluorine’s directing effects.

Key Mechanistic Insights

  • SNAr Reactions : The chloropyridazine’s electron-deficient aromatic ring facilitates nucleophilic attack, accelerated by the trifluorophenyl group’s electron-withdrawing nature.

  • Transamidation Pathway : PhI(OAc)₂ generates an iodonium intermediate, followed by Hofmann rearrangement to an isocyanate, which reacts with amines to form ureas .

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide exhibit significant effects on the glycine transporter 1 (GlyT1). These compounds have been shown to alleviate symptoms in rodent models for schizophrenia without causing undesirable central nervous system side effects, suggesting potential applications in treating psychotic disorders .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of similar chloropyridazine derivatives. For instance, derivatives designed with similar structural motifs have demonstrated efficacy in reducing inflammation in various biological models . This suggests that the compound may be explored for therapeutic use in inflammatory diseases.

Muscarinic Receptor Antagonism

The compound has been associated with antagonistic activity against muscarinic acetylcholine receptors (mAChR), particularly the M4 subtype. This receptor is implicated in several neurological disorders, and antagonists may provide therapeutic benefits for conditions such as Alzheimer's disease . The ability to modulate this receptor could lead to innovative treatments for cognitive decline.

Case Study 1: GlyT1 Inhibitors

A study focusing on GlyT1 inhibitors revealed that modifications to the piperidine structure can enhance inhibitory activity significantly. The compound's design allows it to penetrate the blood-brain barrier effectively, making it suitable for further development as a treatment for schizophrenia .

Case Study 2: Inflammation Model

In a model of acute inflammation, compounds structurally related to 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide were tested and showed promising results in reducing pro-inflammatory cytokines. This suggests that further exploration into this class of compounds could yield effective anti-inflammatory agents .

Data Table: Summary of Biological Activities

Application AreaBiological ActivityReference
AntipsychoticGlyT1 inhibition; reduced psychotic symptoms
Anti-inflammatoryDecreased cytokine levels in inflammation models
Neurological disordersmAChR M4 antagonism; potential cognitive benefits

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Three structurally related compounds are compared below:

Compound Name Pyridazine Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Notes
1-(6-Chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide (Target) 6-Chloro 3,4,5-Trifluorophenyl C₁₆H₁₃ClF₃N₄O* ~383.75* Hypothesized enhanced lipophilicity
1-(6-(4-Chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide () 6-(4-Chlorophenyl) Isopropyl C₁₉H₂₂ClN₃O 343.85 Increased steric bulk
1-(6-Chloropyridazin-3-yl)-N-(4-hydroxyphenyl)piperidine-3-carboxamide () 6-Chloro 4-Hydroxyphenyl C₁₆H₁₇ClN₄O₂ 332.78 Improved aqueous solubility

*Derived from structural analogy; exact data unavailable in provided evidence.

Key Observations :

  • The target compound replaces the amide’s aromatic group with a 3,4,5-trifluorophenyl moiety, enhancing electronegativity and lipophilicity compared to ’s 4-hydroxyphenyl group.
  • The hydroxyl group in improves polarity, favoring solubility but possibly reducing membrane permeability.
Physicochemical Properties

Available data from the evidence and inferred properties:

Property Target Compound Compound Compound
Lipophilicity (LogP) High* (trifluoromethyl group) Moderate (chlorophenyl) Low (hydroxyl group)
Aqueous Solubility Low* Low Moderate
Electron-Withdrawing Effects Strong (F, Cl) Moderate (Cl) Weak (OH)

*Predicted based on substituent chemistry.

Analysis :

  • The trifluorophenyl group in the target compound likely increases metabolic stability due to fluorine’s resistance to oxidative degradation.
  • ’s hydroxyl group may enhance solubility but reduce blood-brain barrier penetration.
Hypothesized Bioactivity

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

  • : The 4-chlorophenyl group may enhance binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors).
  • : The hydroxyl group could facilitate hydrogen bonding with polar residues in targets like GPCRs.
  • Target Compound : The 3,4,5-trifluorophenyl group’s strong electron-withdrawing effects may optimize interactions with electrophilic binding sites (e.g., proteases or kinases).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trifluorophenyl)piperidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura Coupling : For attaching the 6-chloropyridazine moiety to the piperidine core using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system .
  • Amide Bond Formation : Coupling the piperidine intermediate with 3,4,5-trifluorophenylamine via carbodiimide-mediated (e.g., EDC/HOBt) activation .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexanes) and recrystallization from ethanol/water mixtures for high-purity yields (>95%) .

Q. How can structural confirmation of the compound be achieved?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., trifluorophenyl aromatic signals at δ 6.8–7.2 ppm) and carbon connectivity .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and exact mass (e.g., C₁₆H₁₂ClF₃N₄O₂: calc. 400.06, obs. 400.05) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

Q. What are the key considerations for assessing solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification. Fluorinated aromatic groups may reduce aqueous solubility, requiring co-solvents (e.g., cyclodextrins) .
  • Stability : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a target receptor?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify the pyridazine (e.g., replace Cl with Br/CF₃), piperidine (e.g., introduce methyl groups for conformational restraint), and trifluorophenyl (e.g., positional fluorine isomerism) .
  • In Vitro Assays : Measure IC₅₀ values in receptor binding assays (e.g., competitive radioligand displacement) and functional assays (e.g., cAMP inhibition for GPCR targets) .
  • Computational Modeling : Dock analogs into receptor active sites using Schrödinger Suite to predict binding affinities and guide synthetic prioritization .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., calcium flux) assays to distinguish direct binding from off-target effects .
  • Metabolic Stability Check : Use liver microsomes (human/rat) to rule out rapid degradation causing false-negative activity .
  • Batch Reproducibility : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude impurity-driven artifacts .

Q. How can in vivo pharmacokinetic (PK) challenges (e.g., low oral bioavailability) be addressed?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the carboxamide to enhance absorption, with enzymatic cleavage in plasma .
  • Formulation Optimization : Use lipid-based nanoemulsions or PEGylation to improve solubility and prolong half-life .
  • PK/PD Modeling : Correlate plasma concentrations (LC-MS/MS) with pharmacodynamic endpoints (e.g., target engagement via PET imaging) to refine dosing regimens .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify STR profiles to exclude cross-contamination .
  • Assay Normalization : Use housekeeping genes (e.g., GAPDH) for RT-qPCR or ATP-based viability assays (CellTiter-Glo) to standardize readouts .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in sensitive vs. resistant lines .

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